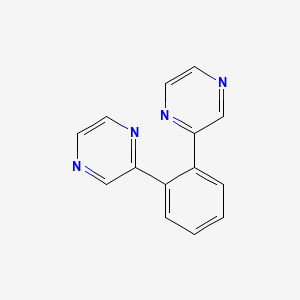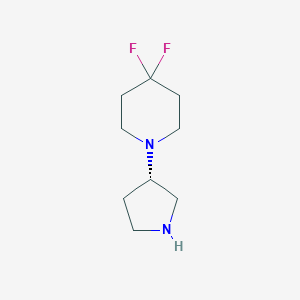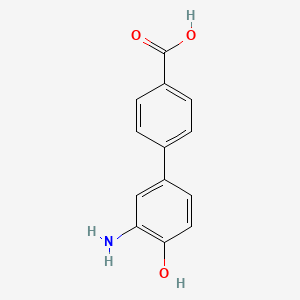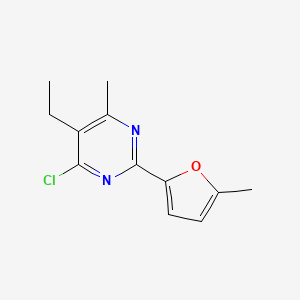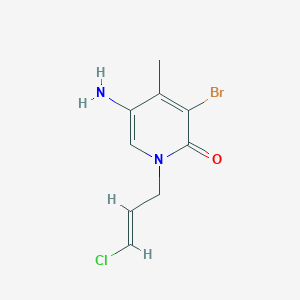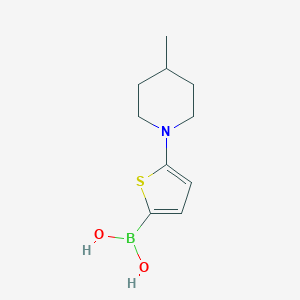
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid: is an organic compound with the molecular formula C10H16BNO2S It is a boronic acid derivative featuring a thiophene ring substituted with a 4-methylpiperidin-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Group: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Boronate esters.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The boronic acid group makes this compound useful as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
(5-(4-Methylpiperidin-1-yl)thiophene-2-boronic acid pinacol ester): Similar structure but with a pinacol ester group.
2-(1-Methylpiperidin-4-yl)thiazol-5-amine: Contains a thiazole ring instead of a thiophene ring.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Features a pyridine ring and a sulfonamide group.
Uniqueness:
- The combination of the thiophene ring with the 4-methylpiperidin-1-yl group and the boronic acid functionality makes (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid unique. This structure allows for versatile reactivity and potential applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H16BNO2S |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
[5-(4-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-4-6-12(7-5-8)10-3-2-9(15-10)11(13)14/h2-3,8,13-14H,4-7H2,1H3 |
InChI-Schlüssel |
RMWSPVHMWRHWMO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)N2CCC(CC2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


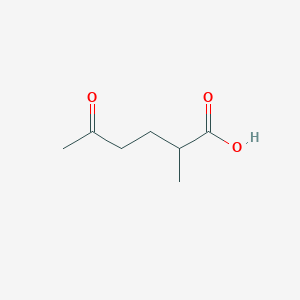

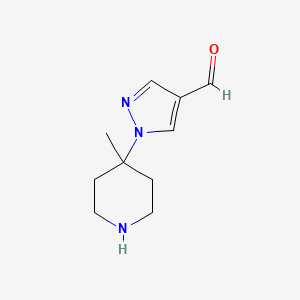
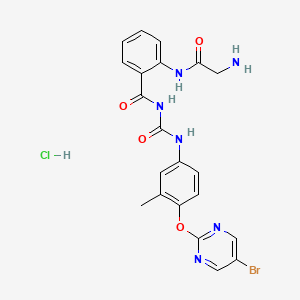

![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)

